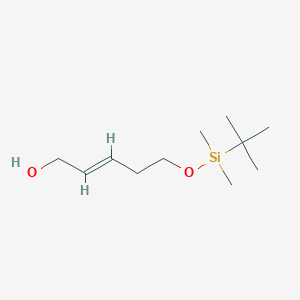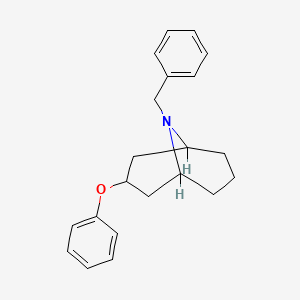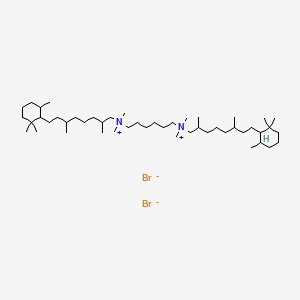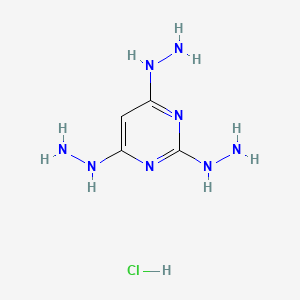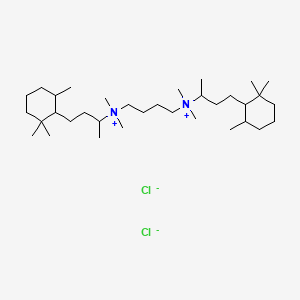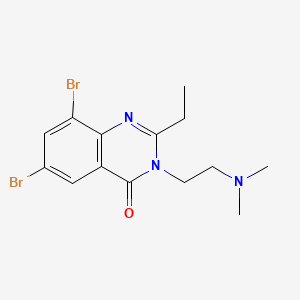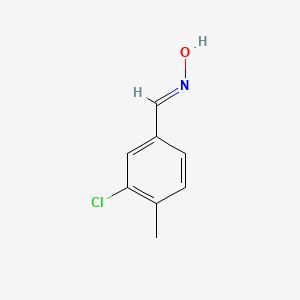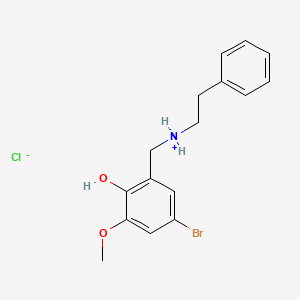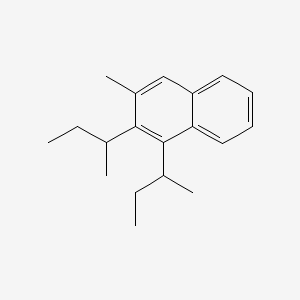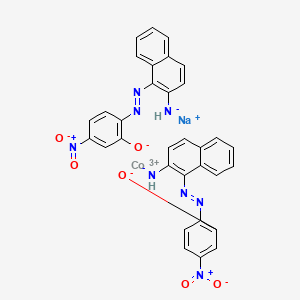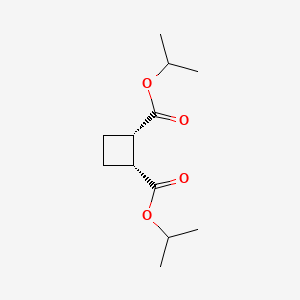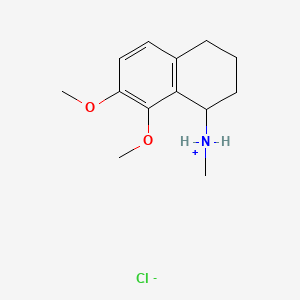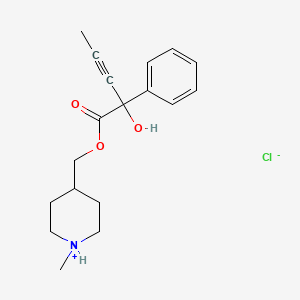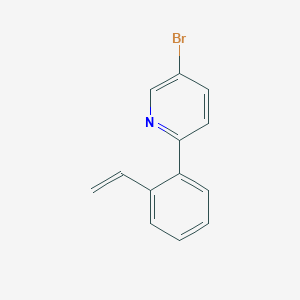![molecular formula C11H14O2 B13774297 trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane](/img/structure/B13774297.png)
trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane: is an organic compound with the molecular formula C11H14O2. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of a phenylmethoxy group attached to the oxirane ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-methyl-3-[(phenylmethoxy)methyl]propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective .
化学反応の分析
Types of Reactions:
Oxidation: trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane can undergo oxidation reactions to form corresponding diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like ammonia (NH3), thiols (R-SH), and halides (R-X) are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Various substituted products depending on the nucleophile used
科学的研究の応用
Chemistry: trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It can also serve as a model compound for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its structural features make it a valuable scaffold for designing bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its reactivity and stability make it suitable for various industrial applications .
作用機序
The mechanism of action of trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane involves its reactivity as an epoxide. Epoxides are highly strained and reactive due to the three-membered ring structure. This compound can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
類似化合物との比較
- trans-2-Methyl-3-phenyl-2-propen-1-ol
- Methyl trans-3-methoxyacrylate
- (1S,2R)-2-[(phenylmethoxy)methyl]-3-cyclopenten-1-ol
Comparison: trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane is unique due to its oxirane ring and phenylmethoxy group. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Its structural features allow for diverse chemical transformations, which are not as readily achievable with other similar compounds .
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
2,2-dimethyl-3-phenylmethoxyoxirane |
InChI |
InChI=1S/C11H14O2/c1-11(2)10(13-11)12-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChIキー |
APKNHOUYLVBIDO-UHFFFAOYSA-N |
正規SMILES |
CC1(C(O1)OCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


